molecular formula C11H17FN2 B1417752 N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine CAS No. 1152545-54-4

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

Cat. No.: B1417752
CAS No.: 1152545-54-4
M. Wt: 196.26 g/mol
InChI Key: QCKXTOYBYJRCFP-UHFFFAOYSA-N
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Description

Product Overview N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is a fluorinated aromatic diamine compound with a purity of 95% . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated and methylated benzene-1,4-diamine derivatives are of significant interest in the development of novel chemical entities due to their potential to modulate the electronic properties and metabolic stability of molecules . Research Applications While specific studies on this compound are not extensively published, its structure suggests utility in several key research areas. Substituted diamines are crucial precursors in the synthesis of heterocyclic compounds, such as benzimidazoles and benzodiazepines, which are core structures in many pharmacologically active molecules . For instance, related 1,4-diamine structures have been explored as monomers for the synthesis of specialized polyamides and other polymeric materials, where the fluorine atom can influence chain packing and material properties . Researchers may employ this diamine in the construction of compound libraries for high-throughput screening against biological targets, or as a key intermediate in the development of ligands for various receptors. Handling and Safety This product is intended for research and further manufacturing purposes only. It is strictly not for direct human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXTOYBYJRCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Benzene-1,4-diamine Derivatives

A common method for preparing N-substituted benzene diamines involves the alkylation of the amine groups using alkyl halides or alkylating agents under basic or neutral conditions.

  • Stepwise N-Alkylation:
    First, N1-methylation can be achieved by reacting benzene-1,4-diamine with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
    Subsequently, N1-butylation is performed using butyl bromide or butyl chloride under similar conditions, ensuring selective monoalkylation on the second amine.

  • Catalytic Conditions:
    Phase-transfer catalysis or the use of mild bases (e.g., triethylamine) can improve selectivity and yield.

Typical Reaction Conditions and Yields

Based on analogous compounds and related benzene diamine derivatives, the following reaction conditions are effective:

Step Reagents/Conditions Temperature Time Yield (%) Notes
N1-Methylation Methyl iodide, K2CO3, DMF 25-50 °C 4-6 hours 70-85 Controlled stoichiometry to avoid overalkylation
N1-Butylation Butyl bromide, K2CO3, DMF 40-60 °C 6-8 hours 65-80 Sequential alkylation after methylation
Fluorination Selectfluor or NFSI, acetonitrile or DCM 0-25 °C 1-3 hours 50-70 Regioselective fluorination at 2-position

Purification

  • The crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures with a small percentage of triethylamine to prevent amine protonation.
  • Recrystallization from suitable solvents (e.g., methanol or ethanol) can further improve purity.

Research Findings and Optimization

  • Green Chemistry Approaches:
    Some studies have employed oxygen atmosphere and green solvents like toluene or PEG-400 to improve reaction efficiency and reduce environmental impact. For example, oxidative coupling under O2 atmosphere at 70 °C for 24 hours has been reported for related diamine derivatives with yields around 75%.

  • Use of Sulfur as Catalyst:
    In related syntheses, sulfur has been used as a catalyst in DMSO or 1,1-dimethoxyethane at moderate temperatures (20-85 °C) to facilitate amine coupling reactions with yields ranging from 40% to 76%.

  • Supercritical Conditions:
    Supercritical water at high temperature (445 °C) and pressure (25 MPa) has been reported to achieve rapid reaction times (seconds) and very high yields (99%) for N-methylated benzene diamines, suggesting potential for scale-up and industrial application.

Data Table Summary

Preparation Aspect Method/Condition Yield (%) Reaction Time Temperature Solvent/Medium Notes
N1-Methylation Methyl iodide, K2CO3, DMF 70-85 4-6 h 25-50 °C DMF Controlled stoichiometry
N1-Butylation Butyl bromide, K2CO3, DMF 65-80 6-8 h 40-60 °C DMF Sequential after methylation
Fluorination (Electrophilic) Selectfluor, Acetonitrile 50-70 1-3 h 0-25 °C Acetonitrile/DCM Regioselective fluorination
Oxidative Coupling O2 atmosphere, toluene, 4,6-dihydroxysalicylic acid ~75 24 h 70 °C Toluene Green chemistry approach
Sulfur Catalysis Sulfur, DMSO or 1,1-dimethoxyethane 40-76 1.5-2.5 h 20-85 °C DMSO, 1,1-dimethoxyethane Facilitates amine coupling
Supercritical Water Method Supercritical water, high pressure 99 10 sec 445 °C Supercritical water Very rapid, high yield industrial method

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine, emphasizing substituent effects on properties and applications:

Compound Name N1 Substituents Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Butyl, Methyl Fluorine C₁₁H₁₆FN₂ 210.26 High lipophilicity; potential drug candidate for CNS or antimicrobial use
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine Dimethyl Trifluoromethyl C₉H₁₁F₃N₂ 204.20 Enhanced electronegativity; agrochemical applications (e.g., pesticide intermediates)
N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine Dimethylaminoethyl Fluorine C₁₀H₁₆FN₃ 197.25 Improved water solubility; possible neuroactive agent
1-N-Benzyl-1-N-methylbenzene-1,4-diamine Benzyl, Methyl None C₁₄H₁₆N₂ 212.29 π-π stacking capability; material science (e.g., conductive polymers)
N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine Diallyl Fluorine C₁₂H₁₅FN₂ 206.26 Unsaturated side chains; reactivity in crosslinking/polymerization

Key Comparative Insights

Trifluoromethyl (in ) introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

Biological Activity: Fluorine at position 2 (target compound and ) may enhance bioavailability and metabolic stability compared to non-halogenated analogs (e.g., ). Dimethylaminoethyl (in ) improves solubility, making it suitable for central nervous system (CNS) drug candidates, whereas the benzyl group (in ) favors material science applications .

Synthetic Challenges :

  • Diamines like the target compound and analogs (e.g., ) are often unstable post-synthesis, requiring immediate use in subsequent reactions (e.g., Schiff base formation ) or stabilization via salt formation (e.g., hydrochloride salts in ) .

Detailed Research Findings

Physicochemical Properties

  • Boiling Point/Solubility : The butyl group in the target compound raises its boiling point (~250–300°C) compared to N1,N1-Diethyl-2-(trifluoromethyl)-1,4-benzenediamine (, MW 232.25), which has shorter ethyl chains. However, the trifluoromethyl group in lowers solubility in polar solvents due to its hydrophobic nature.

Biological Activity

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16FN2C_{11}H_{16}FN_2 and a molecular weight of approximately 196.26 g/mol. The presence of a fluorine atom in the structure significantly influences its biological activity.

PropertyValue
Molecular FormulaC11H16F2N2
Molecular Weight196.26 g/mol
CAS Number[Not available]

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can lead to various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its utility in treating infections .

Anticancer Studies

Recent research has focused on the compound's ability to inhibit cancer cell proliferation. For example, a study demonstrated that this compound exhibited significant cytotoxic effects on small-cell lung cancer cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
H146 (small-cell lung)5.0
H1417 (small-cell lung)4.8
MCF-7 (breast cancer)12.3

Antimicrobial Studies

In antimicrobial evaluations, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its superior activity relative to conventional antibiotics .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for potential therapeutic applications. Current data suggest moderate toxicity profiles; however, further studies are needed to establish comprehensive safety parameters.

Q & A

Q. What are the optimal synthetic routes for N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, fluorinated intermediates can be prepared via electrophilic fluorination of aromatic precursors under controlled pH (e.g., using HF or Selectfluor®). Subsequent alkylation with butyl and methyl groups requires catalysts like Pd/C or Ni-based systems in anhydrous solvents (e.g., THF or DMF). Yield optimization depends on stoichiometric ratios, temperature (60–120°C), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the diamine with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and fluorine coupling constants. FT-IR identifies amine N-H stretches (3200–3400 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects from the butyl/fluoro substituents (e.g., COD database protocols) .

Q. What are the stability considerations for storing and handling this diamine?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store under argon at −20°C in amber vials. Conduct accelerated stability studies using HPLC to monitor decomposition products (e.g., quinone formation under aerobic conditions). Use chelating agents (EDTA) in buffers to mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro vs. nitro groups) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Comparative studies with analogs (e.g., nitro-substituted diamines) reveal that fluorine’s electron-withdrawing effect enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. For example, replace Pd(OAc)2_2 with PdCl2_2(dppf) to improve catalytic efficiency in C-C bond formation. Kinetic assays (UV-Vis monitoring) quantify reaction rates, showing fluoro derivatives react 2–3× faster than nitro analogs due to reduced steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Use standardized assays (MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Mechanistic Studies : Fluorescence quenching assays or SPR can determine binding affinities to microbial enzymes (e.g., DNA gyrase) versus human topoisomerases. Contradictions often arise from assay conditions (e.g., pH, serum content) or impurity interference .

Q. How can computational modeling predict interactions between this diamine and biological targets (e.g., amyloid-β aggregates)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to amyloid-β fibrils. Parameterize fluorine’s van der Waals radius and partial charges for accuracy.
  • MD Simulations : GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%). Validate with experimental SPR or ITC data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine
Reactant of Route 2
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N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

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